Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride)
Description
Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride) is a complex compound that belongs to the family of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis
Properties
CAS No. |
79407-86-6 |
|---|---|
Molecular Formula |
C44H36Cl4N8Ni |
Molecular Weight |
877.3 g/mol |
IUPAC Name |
nickel(2+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride |
InChI |
InChI=1S/C44H36N8.4ClH.Ni/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
InChI Key |
CQUHWRBMJWUPID-UHFFFAOYSA-J |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Ni+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride) typically involves the reaction of 5,10,15,20-tetra (4-pyridyl)porphyrin with nickel salts under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or chloroform, with the addition of a base to facilitate the formation of the porphyrin complex .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of nickel.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of nickel.
Substitution: The pyridyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) or nickel(IV) complexes, while substitution reactions can result in the formation of various substituted porphyrin derivatives .
Scientific Research Applications
Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Studied for its potential role in biological systems, such as mimicking the function of natural enzymes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as sensors and electronic devices.
Mechanism of Action
The mechanism of action of Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride) involves its ability to coordinate with various substrates through its central nickel ion. This coordination can facilitate various chemical reactions, such as electron transfer and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the substrates.
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-tetra (4-pyridyl)porphyrin: A similar compound without the nickel ion, used in similar applications but with different properties.
5,10,15,20-tetrakis (4-hydroxyphenyl)porphyrin: Another porphyrin derivative with hydroxyl groups, used in photodynamic therapy.
5,10,15,20-tetrakis (4-aminophenyl)porphyrin: A porphyrin derivative with amino groups, also used in photodynamic therapy.
Uniqueness
Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride) is unique due to its central nickel ion, which imparts distinct catalytic and electronic properties. This makes it particularly useful in applications requiring specific coordination chemistry and catalytic activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
